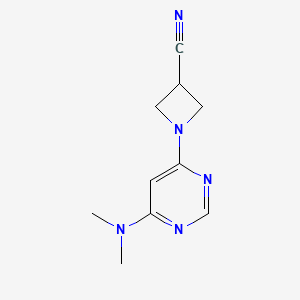

![molecular formula C17H16FN5O2 B2888512 2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878729-39-6](/img/structure/B2888512.png)

2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It is a derivative of isoindole-1,3-diones, which are commonly known as phthalimides . These compounds represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

The synthesis of such compounds can be achieved through various methods. One such method involves the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions, leading to the formation of imidazobenzodiazepine . In one method, tosylmethyl isocyanide (Tos-MIC) is used, and the number of synthetic steps are decreased in comparison to previous reports . In another method, ethyl isocyanoacetate, which is commonly used for the synthesis of some imidazobenzodiazepines, is consumed to generate midazolam .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and variable structures . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The overall transformation involved in the synthesis of these compounds includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antianxiety and Anticancer Potential : The compound shows promise in the development of novel antianxiety agents with high affinity for central benzodiazepine receptors, demonstrating a partial agonist profile without typical benzodiazepine side effects, suggesting potential for safer therapeutic options (Anzini et al., 2008). Additionally, derivatives of this chemical scaffold have been investigated for anticancer activities, with certain modifications showing significant cytotoxicity against cancer cell lines, indicating its utility in designing anticancer drugs (Kuo et al., 1996).

Material Science Applications

- Fluorescence Sensing and Luminescence : Research into imidazole derivatives has led to the development of novel fluorophores for the selective detection of picric acid, a potent explosive, showcasing the utility of these compounds in environmental monitoring and safety applications (Dhanunjayarao et al., 2016). Similarly, imidazole-based lanthanide(III)-organic frameworks exhibit characteristic luminescence properties, making them potential candidates for chemical sensing technologies (Shi et al., 2015).

Chemical Synthesis Applications

- Corrosion Inhibition : Halogen-substituted imidazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating significant potential in protecting industrial materials from corrosive damage (Zhang et al., 2015). This application is crucial for extending the lifespan of metal components in harsh chemical environments.

Orientations Futures

The future directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the biological and pharmacological activity of similar compounds . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , suggesting an area for future research.

Mécanisme D'action

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They interact with various targets, including enzymes and receptors, leading to their diverse therapeutic applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with active sites on the target molecules . This interaction can lead to changes in the target’s function, potentially resulting in therapeutic effects .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These can include pathways related to inflammation, tumor growth, diabetes, and various microbial infections .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely, depending on their specific structures .

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, the effects can be diverse, ranging from anti-inflammatory and antitumor effects to antimicrobial and antiviral activities .

Propriétés

IUPAC Name |

2-ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(13)9-10(2)23(16)12-8-6-5-7-11(12)18/h5-9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWBBHJQPNZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2888431.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2888440.png)

![[4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride](/img/structure/B2888441.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)